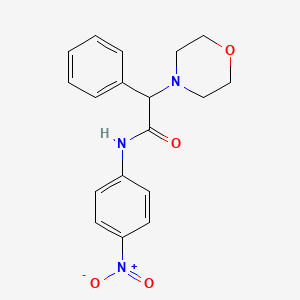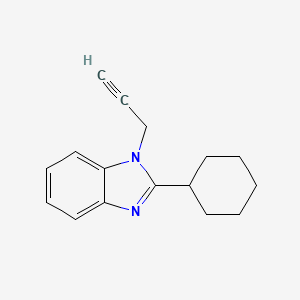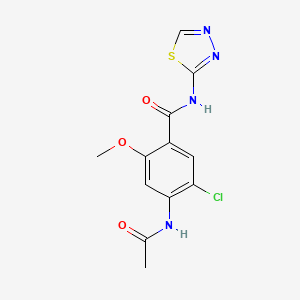
N-(4-methoxybenzyl)-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-(4-methoxybenzyl)-5-(2-nitrophenyl)-2-furamide, commonly known as MNFA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MNFA is an organic molecule that belongs to the class of furan derivatives and has a molecular formula of C18H15N3O4.
Mechanism of Action
The mechanism of action of MNFA involves the inhibition of various signaling pathways that are involved in the pathogenesis of cancer and inflammation. MNFA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MNFA also inhibits the activity of AKT, a serine/threonine kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
MNFA has been found to exhibit several biochemical and physiological effects. MNFA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. MNFA has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
MNFA has several advantages for laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, MNFA has some limitations, including its low water solubility, which makes it difficult to use in aqueous-based assays.
Future Directions
For MNFA research include investigating its efficacy in combination with other anticancer agents, exploring its potential as an anti-inflammatory agent, and evaluating its safety and pharmacokinetics in animal models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of MNFA.
Scientific Research Applications
MNFA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. MNFA has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. MNFA has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-8-6-13(7-9-14)12-20-19(22)18-11-10-17(26-18)15-4-2-3-5-16(15)21(23)24/h2-11H,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPMESCOPOYJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile](/img/structure/B4236569.png)
![(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4236596.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4236604.png)
![1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide](/img/structure/B4236610.png)

![3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4236616.png)

![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236629.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)